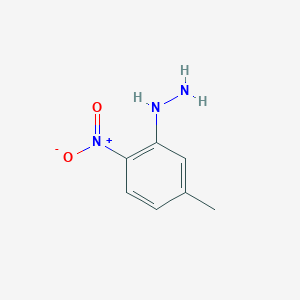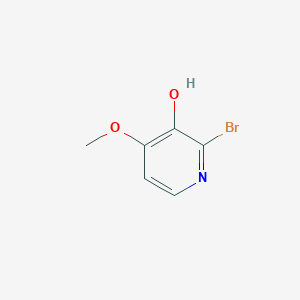
2-溴-4-甲氧基吡啶-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methoxypyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a hydroxyl group at the third position on the pyridine ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
科学研究应用
2-Bromo-4-methoxypyridin-3-ol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 2-Bromo-4-methoxypyridin-3-ol are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
Biochemical Pathways
It is known that boron reagents, such as this compound, can be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Action Environment
It is known that the stability and reactivity of boron reagents can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
2-Bromo-4-methoxypyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-Bromo-4-methoxypyridin-3-ol and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions of the reaction .
Cellular Effects
2-Bromo-4-methoxypyridin-3-ol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-Bromo-4-methoxypyridin-3-ol can alter cellular responses to external stimuli and impact overall cell function .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-methoxypyridin-3-ol involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, 2-Bromo-4-methoxypyridin-3-ol has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methoxypyridin-3-ol can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 2-Bromo-4-methoxypyridin-3-ol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methoxypyridin-3-ol vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-Bromo-4-methoxypyridin-3-ol can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
2-Bromo-4-methoxypyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules. These metabolic processes can influence the overall metabolic flux and levels of metabolites within cells, affecting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methoxypyridin-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, 2-Bromo-4-methoxypyridin-3-ol can bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methoxypyridin-3-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, 2-Bromo-4-methoxypyridin-3-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxypyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-methoxypyridin-3-ol may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions: 2-Bromo-4-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of 2-azido-4-methoxypyridin-3-ol, 2-thio-4-methoxypyridin-3-ol, or 2-methoxy-4-methoxypyridin-3-ol.
Oxidation: Formation of 2-bromo-4-methoxypyridin-3-one.
Reduction: Formation of 4-methoxypyridin-3-ol or 2-bromo-4-methoxypyridine.
相似化合物的比较
- 2-Bromo-3-methoxypyridin-4-ol
- 2-Bromo-5-methoxypyridin-3-ol
- 2-Bromo-6-methoxypyridin-3-ol
- 2-Bromo-4-iodo-3-methoxypyridine
Comparison: 2-Bromo-4-methoxypyridin-3-ol is unique due to the specific positioning of the bromine, methoxy, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the hydroxyl group at the third position enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents . The methoxy group at the fourth position provides steric hindrance, influencing its reactivity in substitution reactions .
属性
IUPAC Name |
2-bromo-4-methoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIGRUZHKUPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
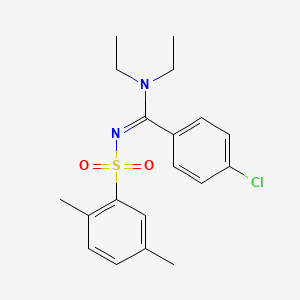
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)
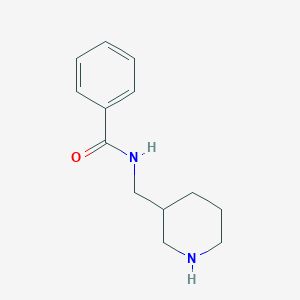
![1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2402166.png)
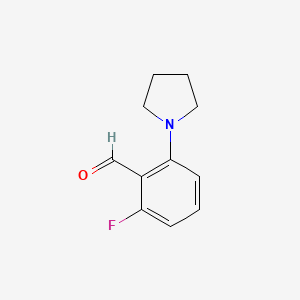

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)
![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)
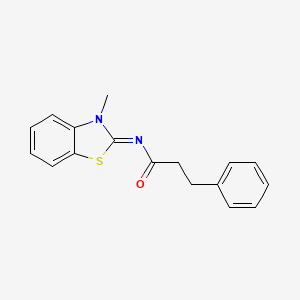

![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2402177.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)
